molecular formula C22H24N2O4S B3012467 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methylbutyl)acetamide CAS No. 1116074-02-2

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methylbutyl)acetamide

Cat. No.: B3012467
CAS No.: 1116074-02-2
M. Wt: 412.5
InChI Key: NMBUCBRHAYBMRH-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methylbutyl)acetamide is a complex organic compound that features a quinoline core, a benzenesulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methylbutyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Acetamide Formation: The final step involves the acylation of the quinoline derivative with N-(3-methylbutyl)acetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzenesulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methylbutyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzenesulfonyl group could play a role in binding to specific sites on proteins, while the quinoline core may interact with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methylbutyl)acetamide is unique due to its combination of a quinoline core and a benzenesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Biological Activity

The compound 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methylbutyl)acetamide is a synthetic derivative of quinoline that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 358.45 g/mol. The structure includes a quinoline core substituted with a benzenesulfonyl group and an acetamide moiety, which are critical for its biological interactions.

Property Value
Molecular FormulaC19H22N2O3S
Molecular Weight358.45 g/mol
Key Functional GroupsQuinoline, Sulfonamide

The precise mechanism of action for this compound remains to be fully elucidated; however, preliminary studies suggest it may interact with various biological targets, including kinases and proteins involved in cell signaling pathways. The presence of the sulfonamide group is particularly notable as it may enhance binding affinity to target proteins.

Biological Activity

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antitumor Activity : Some studies have shown that quinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis.
  • Antimicrobial Properties : There is evidence suggesting that this class of compounds may possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry explored a series of quinoline derivatives and found that certain modifications led to enhanced cytotoxicity against breast cancer cells (PMC8620910). The findings suggest that the incorporation of sulfonamide groups can significantly affect the anticancer properties of quinolines.
  • Antimicrobial Activity : Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that quinoline-based compounds exhibited potent antibacterial activity against resistant strains of bacteria (PMC8704506). The study indicated that structural variations influenced the efficacy against specific bacterial targets.
  • Inflammation Modulation : A recent investigation into the anti-inflammatory properties of quinoline derivatives showed promising results in reducing pro-inflammatory cytokines in vitro (PMC8704506). This suggests potential applications in treating chronic inflammatory conditions.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-16(2)12-13-23-21(25)15-24-19-11-7-6-8-17(19)14-20(22(24)26)29(27,28)18-9-4-3-5-10-18/h3-11,14,16H,12-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBUCBRHAYBMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C2=CC=CC=C2C=C(C1=O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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